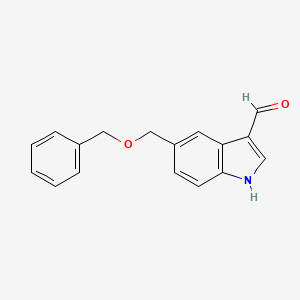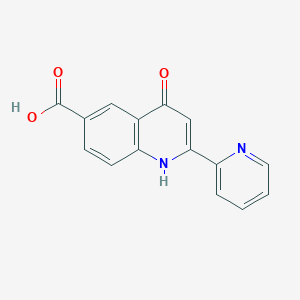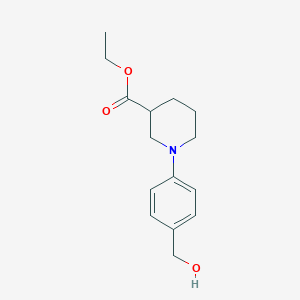
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is an organic compound that belongs to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base catalyst in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .
科学的研究の応用
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. One known target is phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ). The compound can modulate the activity of this enzyme, affecting downstream signaling pathways involved in various cellular processes .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the quinoxaline moiety.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety but with different substituents.
Uniqueness
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C12H7N3OS2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
(5E)-5-(quinoxalin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ |
InChIキー |
HVUGGQCADGERCQ-UXBLZVDNSA-N |
異性体SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=S)S3 |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)








![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)



